molecular formula C17H17N3 B2527457 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile CAS No. 1545906-63-5

2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile

Cat. No. B2527457
CAS RN: 1545906-63-5
M. Wt: 263.344
InChI Key: WFVAEAPUPGPKFE-UHFFFAOYSA-N
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Description

2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile is not fully understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of specific enzymes or proteins involved in the targeted pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. The compound has also been shown to exhibit fluorescence properties, making it a potential candidate for imaging applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile in lab experiments include its high purity, stability, and reproducibility. However, the limitations include the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several future directions for the research on 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile. These include further investigations into the mechanism of action, optimization of the synthesis method to improve yields and purity, and exploration of its potential applications in other fields, such as imaging and drug delivery.
In conclusion, 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile is a promising compound with potential applications in various fields of scientific research. The compound's synthesis method has been optimized to obtain high yields and purity, and its biological activities have been demonstrated in several studies. Further research is needed to fully understand the mechanism of action and explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile involves the reaction of 2-aminobenzonitrile with cyclopentanone in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, reduction, and condensation, to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile has been investigated for its potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antibacterial properties. The compound has also been investigated for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-9-14-8-17(19-16-7-2-1-6-15(14)16)20-10-12-4-3-5-13(12)11-20/h1-2,6-8,12-13H,3-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVAEAPUPGPKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile

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